Phenyl 3-ethoxybenzoate

Description

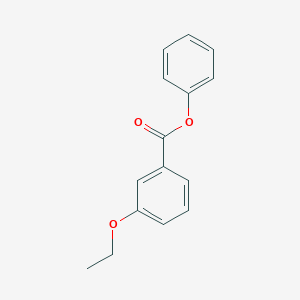

Phenyl 3-ethoxybenzoate is an aromatic ester derivative of benzoic acid, characterized by an ethoxy (–OCH₂CH₃) substituent at the 3-position of the benzene ring and a phenyl ester group (–OPh). Esters like this compound are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

phenyl 3-ethoxybenzoate |

InChI |

InChI=1S/C15H14O3/c1-2-17-14-10-6-7-12(11-14)15(16)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 |

InChI Key |

FLYYFMHWQGCFFO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the benzoate ring significantly influences solubility, polarity, and spectral properties. Key comparisons include:

Ethyl 3-Methoxybenzoate (CAS 10259-22-0)

- Structure : Ethyl ester with a methoxy (–OCH₃) group at the 3-position.

- Polarity : Methoxy is less lipophilic than ethoxy, leading to higher aqueous solubility.

Ethyl 3-Nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate (CAS 29002-51-5)

- Structure: Ethyl ester with a nitro (–NO₂) group at the 3-position and an isoxazolyl group at the 4-position.

- Reactivity : The nitro group is electron-withdrawing, enhancing stability against hydrolysis but reducing nucleophilic substitution activity.

- Analytical Implications : Nitro groups increase molar absorptivity in UV-Vis spectroscopy, though exact λ_max values are unspecified .

Phenyl 3-Ethoxybenzoate (Hypothetical)

- Structure : Phenyl ester with ethoxy (–OCH₂CH₃) at the 3-position.

- Polarity : Ethoxy is more lipophilic than methoxy, reducing aqueous solubility but improving organic solvent compatibility.

- Stability : Ethoxy groups are less prone to oxidative degradation compared to nitro substituents.

Data Table 1: Substituent Impact on Key Properties

| Compound | Substituent | Polarity | UV λ_max (nm)* | Stability Profile |

|---|---|---|---|---|

| Ethyl 3-methoxybenzoate | –OCH₃ | Moderate | ~270–280 | High (resists hydrolysis) |

| Ethyl 3-nitrobenzoate derivative | –NO₂, isoxazolyl | Low | ~310–330 | Moderate (sensitive to redox) |

| This compound | –OCH₂CH₃ | Low | ~260–270 | High |

Analytical Methodologies

Spectrophotometric and chromatographic methods dominate the analysis of benzoate derivatives, as evidenced by studies on phenylephrine-HCl (PE) and related compounds:

Spectrophotometry

- Diazotization Coupling: PE reacts with diazotized 2-aminobenzothiazole in alkaline media to form an azo dye (λ_max = 510 nm, ε = 6.62×10³ L·mol⁻¹·cm⁻¹) .

- Applicability to Benzoates: Ethoxy/methoxy groups may alter coupling efficiency. For example, electron-donating groups (e.g., –OCH₃) could enhance dye stability, while nitro groups (–NO₂) might require harsher conditions.

High-Performance Liquid Chromatography (HPLC)

- Phenylephrine Analysis: HPLC methods resolve PE in formulations with acetaminophen and chlorpheniramine, using C18 columns and UV detection (e.g., 210–220 nm) .

- Benzoate Esters : Retention times would vary with substituents. Ethoxy groups likely increase hydrophobicity, lengthening retention compared to methoxy analogs.

Data Table 2: Method Comparison for Benzoate Derivatives

Stability and Reactivity

- Hydrolysis Resistance : Ethoxy and methoxy substituents resist hydrolysis better than nitro groups, which may undergo reduction under acidic/basic conditions .

- Thermal Stability : Ethyl 3-methoxybenzoate and this compound are likely stable at room temperature, whereas nitro-containing derivatives may decompose at elevated temperatures.

Q & A

Basic: What are the recommended synthetic routes for Phenyl 3-ethoxybenzoate, and how can purity be validated?

Methodological Answer:

this compound can be synthesized via esterification of 3-ethoxybenzoic acid with phenol using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). A key step is monitoring reaction completion via thin-layer chromatography (TLC) or HPLC. For purity validation, combine:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess organic impurities .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Compare peak assignments with literature data for analogous esters (e.g., ethyl 3-ethoxybenzoate) .

- Melting point analysis (if crystalline) to verify consistency with published values for related benzoate derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Exposure control: Implement engineering controls (e.g., local exhaust ventilation) and avoid skin contact. Inspect gloves for integrity before use and dispose of contaminated gloves per hazardous waste guidelines .

- Emergency measures: In case of inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes. Consult a physician immediately and provide the safety data sheet (SDS) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

- Reproducibility checks: Repeat experiments under standardized conditions (solvent, temperature, concentration) .

- Computational validation: Compare experimental NMR/IR spectra with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311G** level) for structural verification .

- Advanced hyphenated techniques: Use LC-MS or GC-MS to rule out impurities contributing to spectral anomalies .

Advanced: What experimental design strategies optimize the synthesis yield of this compound?

Methodological Answer:

Employ design of experiments (DoE) frameworks, such as central composite design (CCD), to identify critical factors (e.g., catalyst concentration, reaction time). For example:

- Factor screening: Use a 2^k factorial design to shortlist influential variables.

- Response surface methodology (RSM): Model interactions between factors (e.g., temperature vs. solvent ratio) to predict optimal conditions .

- Validation: Confirm predicted yields with triplicate runs and calculate confidence intervals (e.g., 95% CI) .

Advanced: How can researchers assess the environmental impact of this compound in waste streams?

Methodological Answer:

Despite limited ecotoxicity data for this compound (as seen in ), adopt a precautionary approach:

- Biodegradability testing: Use OECD 301 guidelines (e.g., closed bottle test) to measure aerobic degradation in aqueous systems.

- Bioaccumulation potential: Estimate logP (octanol-water partition coefficient) via HPLC retention time correlations or computational tools.

- Waste treatment: Partner with licensed disposal services for incineration or chemical neutralization, adhering to local regulations .

Basic: What are the best practices for characterizing this compound using chromatographic methods?

Methodological Answer:

- Column selection: Use reversed-phase C18 columns for HPLC analysis with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid .

- Detection parameters: Set UV detection at 210–260 nm for benzoate derivatives. For GC-MS, employ electron ionization (EI) at 70 eV and compare fragmentation patterns with NIST library entries .

- Calibration: Prepare standard curves using purified this compound (≥95% purity) to ensure quantitative accuracy .

Advanced: How can surface-enhanced Raman spectroscopy (SERS) improve detection limits for trace this compound in complex matrices?

Methodological Answer:

- Substrate preparation: Use colloidal silver or gold nanoparticles to enhance Raman signals. Optimize nanoparticle size (40–80 nm) and aggregation state via salt-induced aggregation .

- Multivariate analysis: Apply principal component analysis (PCA) or partial least squares regression (PLSR) to deconvolute overlapping peaks in SERS spectra .

- Validation: Spike recovery experiments in matrices (e.g., biological fluids) to validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.